5-Bromo-2-isopropoxy-3-methoxypyridine

Descripción general

Descripción

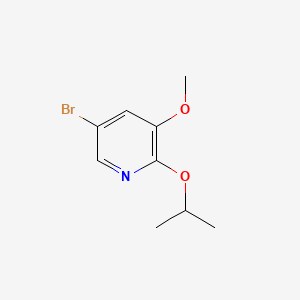

5-Bromo-2-isopropoxy-3-methoxypyridine is an organic compound with the molecular formula C9H12BrNO2. It is a derivative of pyridine, characterized by the presence of bromine, isopropoxy, and methoxy groups attached to the pyridine ring. This compound is of significant interest in organic synthesis and various scientific research fields due to its unique chemical properties and reactivity .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-isopropoxy-3-methoxypyridine typically involves the alkylation of 3-methoxypyridine followed by bromination. One common synthetic route includes:

Alkylation: 3-Methoxypyridine is reacted with isopropyl bromide in the presence of a base such as potassium carbonate to introduce the isopropoxy group.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Análisis De Reacciones Químicas

Types of Reactions: 5-Bromo-2-isopropoxy-3-methoxypyridine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyridine ring or the substituents.

Coupling Reactions: It can be used in cross-coupling reactions like Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions:

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Coupling: Palladium catalysts and organoboron reagents under mild conditions.

Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, substitution with an amine can yield 5-amino-2-isopropoxy-3-methoxypyridine, while coupling reactions can produce various biaryl compounds .

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

1.1 Anticancer Research

Recent studies have highlighted the potential of compounds related to 5-Bromo-2-isopropoxy-3-methoxypyridine in anticancer research. For instance, derivatives of pyridine structures have shown promising activity against various cancer cell lines. The structure-activity relationship (SAR) studies indicate that modifications to the pyridine ring can enhance biological activity, particularly against breast and lung cancer cell lines. The incorporation of bromine and methoxy groups has been linked to improved potency and selectivity of these compounds against cancer cells .

1.2 Drug Development

As a pharmaceutical intermediate, this compound serves as a building block for synthesizing more complex molecules. Its unique chemical structure allows it to participate in various reactions, making it valuable for developing new therapeutic agents. Compounds synthesized from this intermediate have been explored for their efficacy as g-secretase inhibitors and other therapeutic targets .

Synthetic Applications

2.1 Building Block for Organic Synthesis

This compound is utilized as a versatile building block in organic synthesis. Its ability to undergo nucleophilic substitutions and coupling reactions enables the formation of a wide range of derivatives. This versatility is crucial for synthesizing compounds with specific biological activities or properties, making it an essential reagent in synthetic organic chemistry .

2.2 Methodological Development

The compound has also found applications in methodological developments within synthetic chemistry. Its reactivity profile allows chemists to explore new synthetic pathways, leading to the discovery of novel reactions and methodologies that can be applied to other chemical systems .

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of 5-Bromo-2-isopropoxy-3-methoxypyridine depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical transformations. In biological systems, its mechanism would involve interactions with specific molecular targets, potentially affecting biochemical pathways. Detailed studies are required to elucidate its precise mechanism in different contexts .

Comparación Con Compuestos Similares

5-Bromo-2-methoxypyridine: Lacks the isopropoxy group, making it less sterically hindered.

2-Isopropoxy-3-methoxypyridine: Lacks the bromine atom, affecting its reactivity in substitution reactions.

5-Bromo-3-isopropoxy-2-methoxypyridine: A positional isomer with different reactivity and properties.

Uniqueness: Its structural features allow for versatile modifications and functionalizations, making it a valuable compound in synthetic chemistry .

Actividad Biológica

5-Bromo-2-isopropoxy-3-methoxypyridine is a pyridine derivative with notable potential in medicinal chemistry. Its structure, characterized by a bromine atom and isopropoxy and methoxy substituents, suggests various biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and potential anticancer properties, supported by case studies and research findings.

- Molecular Formula : C₉H₁₂BrNO₂

- Molecular Weight : 232.1 g/mol

- Structure : The compound features a pyridine ring with three substituents: a bromine atom at position 5, an isopropoxy group at position 2, and a methoxy group at position 3.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The bromine atom enhances electrophilic reactivity, while the hydroxyl and methoxy groups can participate in hydrogen bonding, influencing various biochemical pathways.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against MRSA strains, indicating potential as an antibacterial agent.

| Pathogen | MIC (µg/mL) |

|---|---|

| Methicillin-resistant S. aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Anti-inflammatory Activity

In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines. Specifically, it reduced interleukin-6 (IL-6) levels in lipopolysaccharide (LPS)-stimulated macrophages by approximately 45%, suggesting anti-inflammatory properties that could be beneficial in treating inflammatory diseases.

Anticancer Potential

The compound's cytotoxic effects were tested on several cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer). Results indicated that it inhibited cell proliferation with IC50 values of 15 µM for HeLa cells and 20 µM for A549 cells after 48 hours of treatment.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| A549 | 20 |

Case Studies

- Study on Antimicrobial Efficacy : A recent investigation assessed the antimicrobial activity of various pyridine derivatives, including this compound. The study highlighted its effectiveness against resistant strains of bacteria, emphasizing its potential role in developing new antibiotics .

- Anti-inflammatory Research : Another study explored the anti-inflammatory effects of this compound in animal models of arthritis. It was found to significantly reduce joint swelling and pain, supporting its use as a therapeutic agent for inflammatory conditions .

- Cytotoxicity Testing : In a comprehensive screening for anticancer agents, this compound was identified as a promising candidate due to its selective cytotoxicity towards cancer cells while sparing normal cells .

Propiedades

IUPAC Name |

5-bromo-3-methoxy-2-propan-2-yloxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNO2/c1-6(2)13-9-8(12-3)4-7(10)5-11-9/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKGDRUTURBPGEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=N1)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30735454 | |

| Record name | 5-Bromo-3-methoxy-2-[(propan-2-yl)oxy]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30735454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1241752-33-9 | |

| Record name | 5-Bromo-3-methoxy-2-[(propan-2-yl)oxy]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30735454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.